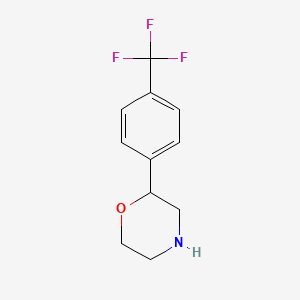

2-(4-(Trifluoromethyl)phenyl)morpholine

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFWOWNSVWSVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395988 | |

| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62243-72-5 | |

| Record name | 2-[4-(trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(trifluoromethyl)phenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(Trifluoromethyl)phenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and the expected analytical characterization of the novel compound 2-(4-(trifluoromethyl)phenyl)morpholine. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in approved pharmaceuticals and the unique properties imparted by the trifluoromethyl group. This document outlines a detailed experimental protocol for its synthesis and presents predicted characterization data based on analogous compounds.

Synthesis of this compound

A robust and logical synthetic pathway to this compound involves a two-step process commencing from the readily available starting material, 4-(trifluoromethyl)styrene. The proposed synthesis is outlined below:

Step 1: Epoxidation of 4-(Trifluoromethyl)styrene

The initial step involves the epoxidation of the alkene functionality in 4-(trifluoromethyl)styrene to yield 2-(4-(trifluoromethyl)phenyl)oxirane. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Step 2: Ring-Opening of 2-(4-(Trifluoromethyl)phenyl)oxirane with Ethanolamine

The subsequent step is the nucleophilic ring-opening of the synthesized epoxide with ethanolamine. This reaction proceeds via an SN2 mechanism, where the amine group of ethanolamine attacks one of the epoxide carbons. The intramolecular cyclization of the resulting amino alcohol intermediate then furnishes the desired this compound. This reaction is typically carried out in a protic solvent, such as ethanol or isopropanol, and may be heated to ensure completion.

A visual representation of this synthetic workflow is provided below:

Caption: Synthetic workflow for this compound.

Characterization of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (2H) | ~7.65 | d | ~8.5 | 2H |

| H-Ar (2H) | ~7.45 | d | ~8.5 | 2H |

| H-2 | ~4.60 | dd | ~10.0, ~2.5 | 1H |

| H-6eq | ~4.00 | dt | ~11.5, ~3.0 | 1H |

| H-3eq | ~3.75 | dt | ~11.0, ~3.0 | 1H |

| H-5ax | ~3.60 | td | ~11.5, ~3.5 | 1H |

| H-6ax | ~3.05 | td | ~11.5, ~11.5 | 1H |

| H-3ax | ~2.90 | td | ~11.0, ~11.0 | 1H |

| H-5eq | ~2.75 | m | - | 1H |

| NH | ~1.85 | br s | - | 1H |

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, td = triplet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

| C-Ar (quat, CF₃) | ~145.0 (q, J ≈ 32 Hz) |

| C-Ar (quat) | ~130.0 |

| C-Ar (CH, 2C) | ~126.0 (q, J ≈ 4 Hz) |

| C-Ar (CH, 2C) | ~125.5 |

| CF₃ | ~124.0 (q, J ≈ 272 Hz) |

| C-2 | ~78.0 |

| C-6 | ~68.0 |

| C-3 | ~50.0 |

| C-5 | ~46.0 |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| Fragment | Predicted m/z |

| [M+H]⁺ | 232.0949 |

| [M+Na]⁺ | 254.0768 |

Table 4: Predicted Key FT-IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C-F Stretch | 1350 - 1100 | Strong |

| C-O-C Stretch | 1150 - 1050 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Experimental Protocols

The following section provides detailed methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)oxirane

Materials:

-

4-(Trifluoromethyl)styrene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-(trifluoromethyl)styrene in dichloromethane, add m-CPBA portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford 2-(4-(trifluoromethyl)phenyl)oxirane.

Step 2: Synthesis of this compound

Materials:

-

2-(4-(Trifluoromethyl)phenyl)oxirane (1.0 eq)

-

Ethanolamine (2.0 eq)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-(4-(trifluoromethyl)phenyl)oxirane in ethanol, add ethanolamine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

A visual representation of the analytical workflow is provided below:

Caption: Workflow for the synthesis and characterization of the target compound.

Disclaimer: The characterization data provided in this document is predictive and based on the analysis of structurally related compounds. Experimental verification is required for definitive structural elucidation. The synthetic protocols are based on established chemical principles and may require optimization for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Guide

Introduction

2-(4-(Trifluoromethyl)phenyl)morpholine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold, known for conferring favorable properties such as metabolic stability and improved pharmacokinetic profiles. The trifluoromethylphenyl group significantly influences the molecule's electronics and lipophilicity, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems. This guide provides a summary of key physicochemical data, detailed experimental protocols for their determination, and a visual representation of a typical characterization workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a summary of calculated and available experimental data for this compound and its analogs.

| Property | Value | Source/Method |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]morpholine | N/A |

| CAS Number | 62243-72-5 | [1] |

| Molecular Formula | C₁₁H₁₂F₃NO | [1] |

| Molecular Weight | 231.21 g/mol | [1] |

| Calculated logP | 2.6 | Computed by PubChem[2] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | Computed by PubChem[2] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 3 | ChemScene[3] |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

Note: Many properties for the specific isomer this compound are not experimentally determined in publicly available literature. Data for isomers or similar compounds are used for computational predictions.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. As specific experimental data for this compound is limited, the following sections describe general, widely accepted methodologies for key parameters.

Determination of Partition Coefficient (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the lipophilicity of a compound.[4]

1. Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species).

2. Materials:

- Test compound

- n-Octanol (HPLC grade, pre-saturated with buffer)

- Phosphate buffer (e.g., 0.01 M, pH 7.4, pre-saturated with n-octanol)

- Volumetric flasks, pipettes

- Centrifuge tubes

- Mechanical shaker or vortex mixer

- Centrifuge

- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3. Procedure:

- Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.[4]

- Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Partitioning: Add a small aliquot of the stock solution to a centrifuge tube containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the partitioning.

- Equilibration: Cap the tubes and shake them for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[5]

- Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clear separation of the two phases.[6]

- Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve for the compound in each phase should be prepared.

- Calculation: Calculate the logD using the formula: logD = log₁₀([Compound]ₙ-octanol / [Compound]aqueous)

Determination of Aqueous Solubility (Kinetic Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility.[7]

1. Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[7]

2. Materials:

- Test compound

- DMSO (anhydrous)

- Aqueous buffer (e.g., PBS, pH 7.4)

- 96-well microtiter plates (UV-transparent for analysis)

- Plate reader with nephelometry or UV-Vis capabilities

- Filtration apparatus for 96-well plates (optional)

3. Procedure:

- Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).[8]

- Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

- Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.[9]

- Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[9]

- Measurement:

- Nephelometry: Measure the light scattering in each well. An increase in scattering relative to controls indicates precipitation.[7]

- Direct UV/LC-MS: Filter the solutions to remove any precipitate. Measure the absorbance or concentration of the compound in the filtrate and compare it to a calibration curve to determine the solubility.[5]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10]

1. Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture for poorly soluble compounds), and the solution is titrated with a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

2. Materials:

- Test compound

- Purified water (carbonate-free)

- Co-solvent if needed (e.g., methanol, DMSO)

- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

- Potentiometer with a pH electrode

- Automatic titrator or burette

- Stirrer

3. Procedure:

- Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water or a water/co-solvent mixture.

- Titration Setup: Place the solution in a thermostatted vessel, insert the pH electrode and a stirrer.

- Titration: Add the titrant (acid or base) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of the curve. For more accurate results, the data can be analyzed using derivative plots or specialized software.

Workflow and Data Relationships

The physicochemical properties of a drug candidate are interconnected and are typically evaluated in a cascaded workflow during the drug discovery process.

This diagram illustrates how primary physicochemical assays for solubility, lipophilicity, and pKa provide foundational data that informs the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guides formulation development, and ultimately influences decisions in the lead optimization stage of a drug discovery project.[11]

References

- 1. 2-[4-(Trifluoromethyl)phenyl]morpholine,62243-72-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 2-(4-(Trifluoromethyl)phenyl)morpholine: Predicted Spectroscopic Data and Experimental Protocols

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for 2-(4-(trifluoromethyl)phenyl)morpholine. These predictions are derived from spectral data of analogous compounds containing morpholine and 4-(trifluoromethyl)phenyl moieties.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Aromatic CH (ortho to CF₃) |

| ~7.50 | d | 2H | Aromatic CH (meta to CF₃) |

| ~4.50 | dd | 1H | CH-Ar |

| ~4.00 | ddd | 1H | O-CH₂ (axial) |

| ~3.75 | dt | 1H | O-CH₂ (equatorial) |

| ~3.20 | ddd | 1H | N-CH₂ (axial) |

| ~2.90 | dt | 1H | N-CH₂ (equatorial) |

| ~2.75 | m | 1H | NH |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C (ipso to morpholine) |

| ~130 (q, J ≈ 32 Hz) | Aromatic C (ipso to CF₃) |

| ~126 | Aromatic CH |

| ~125 (q, J ≈ 4 Hz) | Aromatic CH |

| ~124 (q, J ≈ 272 Hz) | CF₃ |

| ~76 | O-CH |

| ~70 | O-CH₂ |

| ~46 | N-CH₂ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| Electrospray Ionization (ESI-MS) | 232.0949 | 172 (loss of C₂H₄NO), 145 (loss of morpholine ring) |

Molecular Formula: C₁₁H₁₂F₃NO, Molecular Weight: 231.21 g/mol

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-mixed in the solvent).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Acquisition parameters: 32 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition parameters: 1024 scans, spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. For ESI-MS, it is common to add a small amount of formic acid (0.1%) to promote ionization.

-

-

Instrumentation and Data Acquisition (ESI-MS):

-

The analysis is typically performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC Conditions (optional, for sample introduction):

-

A C18 column is commonly used.

-

A gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typical.

-

-

MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Capillary voltage: 3.5-4.5 kV.

-

Drying gas flow: 8-12 L/min.

-

Drying gas temperature: 300-350 °C.

-

Mass range: m/z 50-500.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Analyze the fragmentation pattern to confirm the structure.

-

-

Visualizations

Workflow for NMR Analysis

Caption: A generalized workflow for the analysis of a small molecule by NMR spectroscopy.

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for the analysis of a small molecule by mass spectrometry.

Crystal Structure of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Overview

Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure, including unit cell parameters, space group, and atomic coordinates for 2-(4-(Trifluoromethyl)phenyl)morpholine, is not publicly available. While the compound is known and cataloged in chemical libraries, its specific three-dimensional arrangement in a crystalline solid has not been deposited in accessible databases such as the Cambridge Structural Database (CSD).

This lack of foundational crystallographic data precludes the creation of an in-depth technical guide as per the user's core requirements. The requested quantitative data tables, detailed experimental protocols for crystal structure determination, and associated visualizations are all contingent on the availability of a solved and published crystal structure.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the typical methodologies and data that would be presented had the crystal structure been available. It will also touch upon the known context of similar morpholine-containing compounds.

Hypothetical Data Presentation

Had the crystallographic data been accessible, it would be summarized in a structured table format for clarity and comparative analysis. An example of such a table is provided below, with placeholder data to illustrate the format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₁H₁₂F₃NO |

| Formula Weight | 231.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.789(5) |

| α (°) | 90 |

| β (°) | 105.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1134.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.354 |

| Absorption Coefficient (mm⁻¹) | 0.123 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5678 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.067, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Standard Experimental Protocols

The determination of a crystal structure involves a series of well-established experimental procedures. A detailed protocol would typically include the following stages:

Synthesis and Crystallization

A synthetic route to this compound would first be established. Following successful synthesis and purification, the crucial step of crystallization would be undertaken. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality for X-ray diffraction.

X-ray Data Collection

A single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Logical Workflow for Crystal Structure Determination

The overall process from obtaining a compound to determining its crystal structure can be visualized as a logical workflow.

The Ascendance of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Cornerstone for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a well-established privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] Its incorporation into drug candidates often imparts improved solubility and bioavailability.[3] When coupled with the potent bioisosteric properties of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity, the resulting 2-(4-(trifluoromethyl)phenyl)morpholine building block emerges as a powerful asset in the design of novel therapeutics.[4] This technical guide provides a comprehensive overview of this compound as a key building block, detailing its synthesis, applications in medicinal chemistry, and the biological activities of its derivatives, with a focus on anticancer and central nervous system (CNS) applications.

Synthesis of the Core Building Block

The synthesis of 2-aryl-morpholines, including the title compound, can be achieved through a well-established route involving the reaction of an α-aryl-α-bromoketone with an N-substituted-2-aminoethanol followed by a cyclization step. The key precursor, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, can be prepared from 4-(trifluoromethyl)acetophenone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

This protocol is adapted from a general procedure for the synthesis of phenacyl bromides.[1]

Materials:

-

m-(Trifluoromethyl)acetophenone

-

Acetic acid

-

Bromine

-

Ether

-

Saturated NaCl solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid.

-

Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.

-

Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes.

-

Stir the reaction mixture for 15 hours at room temperature.

-

Pour the reaction mixture onto 150 g of ice and extract with 300 ml of ether.

-

Wash the organic layer sequentially with 300 ml of water and 300 ml of saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄ and then evaporate the solvent to yield the title product as a pale yellow liquid.[1]

The subsequent reaction with an appropriate 2-aminoethanol derivative and cyclization would yield the this compound core.

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of bioactive molecules, demonstrating its versatility as a building block in drug discovery. Key therapeutic areas where this moiety has shown significant promise include oncology and neurology.

Anticancer Agents

The morpholine ring is a common feature in many kinase inhibitors, where the oxygen atom can form critical hydrogen bonds with the hinge region of the kinase domain.[5] The trifluoromethylphenyl group can provide additional hydrophobic and electronic interactions, enhancing potency and selectivity. Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway.[5][8]

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth, Proliferation,\nSurvival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-(Trifluoromethyl)phenyl)\nmorpholine Derivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label=" Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label=" Phosphorylates\n(Ser473)"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"];

// Invisible edges for layout {rank=same; PDK1; mTORC2} {rank=same; S6K; fourEBP1} }

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.The epidermal growth factor receptor (EGFR) is another critical target in oncology, and its aberrant activation drives the growth of several tumor types.[9] Quinazoline-based molecules are a well-established class of EGFR inhibitors, and the incorporation of a morpholine moiety can enhance their pharmacological properties.[10]

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-(Trifluoromethyl)phenyl)\nmorpholine-Quinazoline\nDerivative (e.g., AK-13)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label=" Binds"]; EGFR -> EGFR [label=" Dimerization &\nAutophosphorylation"]; EGFR -> Ras [label=" Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; }

Figure 2: The EGFR signaling pathway and its inhibition.A notable example is the compound 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine (AK-13) , which has demonstrated cytotoxic activity against various cancer cell lines.[11]

Table 1: In Vitro Anticancer Activity of AK-13 [11]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | >50 |

| MCF-7 | Breast Adenocarcinoma | 15.32 ± 0.45 |

| SH-SY5Y | Neuroblastoma | 21.84 ± 0.72 |

Central Nervous System (CNS) Agents

The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it a valuable component in the design of CNS-active drugs, as it can improve blood-brain barrier permeability.[12] The trifluoromethylphenyl moiety can further enhance CNS penetration and target engagement. Derivatives of this compound have been explored as potential modulators of key neurotransmitter transporters.

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders.[13][14] Phenylmorpholine derivatives are known to interact with these transporters. While specific quantitative data for this compound derivatives as DAT/SERT inhibitors is not extensively published in the public domain, the structural similarity to known ligands suggests this is a promising area of investigation.

// Nodes Start [label="Start:\n2-Aminoanthranilonitrile &\n4-(Trifluoromethyl)benzoyl chloride", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1:\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="2-(4-(Trifluoromethyl)phenyl)\n-4-oxo-3,4-dihydroquinazoline", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2:\nChlorination (POCl₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="4-Chloro-2-(4-(trifluoromethyl)\nphenyl)quinazoline", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3:\nNucleophilic Substitution\n(Morpholine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\nAK-13", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization:\n¹H NMR, ¹³C NMR, HRMS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Bioassay [label="Biological Evaluation:\nCytotoxicity Assays\n(MTT)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; Product -> Analysis; Product -> Bioassay; }

Figure 3: Synthetic and evaluation workflow for AK-13.Detailed Experimental Protocols

Synthesis of 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine (AK-13)[11]

Materials:

-

2-Aminoanthranilonitrile

-

4-(Trifluoromethyl)benzoyl chloride

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Morpholine

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-4-oxo-3,4-dihydroquinazoline

-

A solution of 2-aminoanthranilonitrile (1.0 eq) in pyridine is cooled to 0 °C.

-

4-(Trifluoromethyl)benzoyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the intermediate.

Step 2: Synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

-

A mixture of the product from Step 1 and phosphorus oxychloride (10 vol) is refluxed for 4 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is poured into crushed ice and neutralized with a saturated solution of NaHCO₃.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to give the chloroquinazoline.

Step 3: Synthesis of 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine (AK-13)

-

A mixture of 4-chloro-2-(4-(trifluoromethyl)phenyl)quinazoline (1.0 eq) and morpholine (2.0 eq) in ethanol is refluxed for 6 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final product, AK-13.

Characterization Data for AK-13: [11]

-

¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J = 8.0 Hz, 2H), 8.04 (d, J = 8.0 Hz, 1H), 7.94 (d, J = 8.0 Hz, 1H), 7.81 (t, J = 8.0 Hz, 1H), 7.77 (d, J = 8.0 Hz, 2H), 7.51 (t, J = 8.0 Hz, 1H), 3.99 (t, J = 4.0 Hz, 4H), 3.91 (t, J = 4.0 Hz, 4H).

-

¹³C NMR (100 MHz, CDCl₃): δ 164.95, 159.63, 152.88, 151.33, 136.19, 132.45, 129.11, 128.47, 126.49, 124.87, 124.61, 115.30, 66.83, 50.42.

-

HRMS (ESI): m/z [M+H]⁺ calculated for C₁₉H₁₆F₃N₃O: 360.1324; found: 360.1330.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its inherent properties, derived from the synergistic combination of the morpholine and trifluoromethylphenyl moieties, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, particularly cancer and CNS disorders. The synthetic accessibility of this core and its derivatives, coupled with the promising biological activities observed, underscores its potential to yield next-generation drug candidates. Further exploration of the structure-activity relationships of derivatives based on this scaffold is warranted to fully exploit its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. brieflands.com [brieflands.com]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of Trifluoromethylphenyl Morpholine Derivatives: A Technical Guide for Drug Development

Abstract: The strategic incorporation of trifluoromethyl and morpholine moieties into a single molecular scaffold represents a promising avenue in modern medicinal chemistry. Trifluoromethylphenyl morpholine derivatives are emerging as a class of compounds with significant potential for therapeutic applications, owing to the unique physicochemical properties conferred by these functional groups. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the morpholine ring often improves aqueous solubility and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the quantum chemical analysis of trifluoromethylphenyl morpholine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of computational methodologies, expected quantitative data, and relevant experimental protocols. The guide leverages Density Functional Theory (DFT) as the primary computational tool to elucidate the geometric, electronic, and spectroscopic properties of these compounds, thereby providing a theoretical framework to guide the rational design of novel therapeutic agents.

Introduction to Trifluoromethylphenyl Morpholine Derivatives

The confluence of the trifluoromethylphenyl and morpholine pharmacophores has led to the development of compounds with diverse biological activities. The morpholine heterocycle is a structural unit found in numerous FDA-approved drugs and is often employed for its favorable metabolic, physicochemical, and biological properties.[3][4] Its facile synthesis and ability to improve pharmacokinetic profiles make it a valuable component in drug design.[4]

The trifluoromethyl (-CF3) group, on the other hand, is a powerful tool for fine-tuning the electronic and steric properties of a molecule. Its strong electron-withdrawing nature and metabolic stability are highly desirable attributes in medicinal chemistry.[2][5] The combination of these two moieties in trifluoromethylphenyl morpholine derivatives has been explored in the context of developing novel inhibitors for various biological targets, including mTOR and Kv1.5 channels.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in understanding the structure-activity relationships (SAR) of such molecules at the electronic level.[6][7] These computational methods allow for the prediction of a wide range of molecular properties, including optimized geometries, electronic structures, and vibrational spectra, offering insights that can accelerate the drug discovery process.[6]

Computational Methodology: A Protocol for Quantum Chemical Analysis

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of trifluoromethylphenyl morpholine derivatives using DFT.

Software and Theoretical Level

All DFT calculations can be performed using popular quantum chemistry software packages like Gaussian, ORCA, or Spartan. A widely used and reliable level of theory for molecules of this type is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[6] This combination provides a good balance between computational cost and accuracy for predicting geometric, electronic, and spectroscopic properties. For more precise energy calculations or to account for dispersion interactions, other functionals and basis sets may be employed.

Step-by-Step Computational Protocol

-

Molecule Construction: The initial 3D structure of the desired trifluoromethylphenyl morpholine isomer (e.g., ortho-, meta-, or para-substituted) is built using a molecular modeling interface like GaussView or Avogadro.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are based on a stable structure.

-

Frequency Analysis: Following optimization, a frequency calculation is carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Solvation Effects (Optional): To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with water as the solvent.[6]

Predicted Quantitative Data

The following tables summarize the types of quantitative data that can be obtained from a comprehensive quantum chemical analysis of trifluoromethylphenyl morpholine derivatives. The values presented are representative and intended for illustrative purposes.

Table 1: Calculated Geometric Parameters for 4-(3-(Trifluoromethyl)phenyl)morpholine

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | C-N (morpholine-phenyl) | 1.40 |

| C-CF3 | 1.48 | |

| C-O (morpholine) | 1.43 | |

| C-N (morpholine) | 1.46 | |

| Bond Angles (°) | C-N-C (morpholine) | 112.5 |

| C-O-C (morpholine) | 111.0 | |

| C-C-N (phenyl-morpholine) | 120.5 | |

| Dihedral Angles (°) | C-C-N-C (phenyl-morpholine) | 35.0 |

Table 2: Calculated Electronic Properties of Trifluoromethylphenyl Morpholine Isomers

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-(Trifluoromethyl)phenyl | -6.85 | -1.20 | 5.65 | 3.5 |

| 3-(Trifluoromethyl)phenyl | -6.90 | -1.15 | 5.75 | 3.8 |

| 4-(Trifluoromethyl)phenyl | -6.88 | -1.18 | 5.70 | 4.2 |

Table 3: Predicted Vibrational Frequencies for 4-(3-(Trifluoromethyl)phenyl)morpholine

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950-2850 | Morpholine C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |

| ν(C-F) | 1350-1100 | C-F stretching of CF3 group |

| ν(C-O-C) | 1150-1050 | Ether C-O-C stretching |

| δ(CH2) | 1470-1440 | CH2 scissoring |

Experimental Protocols

The synthesis and characterization of trifluoromethylphenyl morpholine derivatives are crucial for validating computational predictions and for further biological evaluation.

General Synthesis Procedure

A common synthetic route to N-aryl morpholines involves the Buchwald-Hartwig amination or Ullmann condensation. The following is a representative protocol:

-

Reaction Setup: A mixture of the corresponding bromotrifluoromethylbenzene (1.0 eq.), morpholine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.) is prepared in a sealed tube.

-

Solvent and Reaction Conditions: Anhydrous toluene is added as the solvent, and the reaction mixture is heated to 100-120 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Methods

The synthesized compounds are typically characterized by the following spectroscopic methods to confirm their structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the chemical structure and confirm the presence of the trifluoromethyl and morpholine moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule, which can be compared with the theoretically predicted frequencies.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following are Graphviz diagrams representing key aspects of this technical guide.

Caption: Computational workflow for the quantum chemical analysis of trifluoromethylphenyl morpholine derivatives.

Caption: General experimental workflow for the synthesis and characterization of trifluoromethylphenyl morpholine derivatives.

References

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and acidity of the novel compound 2-(4-(Trifluoromethyl)phenyl)morpholine. Understanding these fundamental physicochemical properties, namely the partition coefficient (LogP), distribution coefficient (LogD), and the acid dissociation constant (pKa), is critical for assessing the drug-like potential of a molecule. These parameters significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby guiding lead optimization and formulation development in the drug discovery pipeline.

Physicochemical Data Summary

The lipophilicity and ionization characteristics of this compound have been estimated using advanced computational models. The following table summarizes the predicted values for its partition coefficient (LogP) and acid dissociation constant (pKa). These in silico predictions serve as a valuable initial assessment, pending experimental verification.

| Parameter | Predicted Value | Prediction Method/Software | Significance |

| LogP | 2.85 | Consensus of multiple algorithms (e.g., XLOGP3, WLOGP) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Basic pKa | 8.2 | Generalized Born/Solvent Accessible Surface Area (GB/SA) model | The morpholine nitrogen is predicted to be the basic center, influencing ionization state at physiological pH. |

Note: These values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

To experimentally determine the lipophilicity and pKa of this compound, the following standard protocols are recommended.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.

1. Materials and Reagents:

- This compound

- n-Octanol (pre-saturated with water)

- Water (pre-saturated with n-octanol)

- Glass vials with PTFE-lined caps

- Mechanical shaker or vortex mixer

- Centrifuge

- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Protocol:

- Prepare a stock solution of this compound in either water or n-octanol.

- In a series of glass vials, add equal volumes of the pre-saturated n-octanol and water.

- Spike each vial with a known amount of the stock solution to achieve a final concentration that is detectable in both phases.

- Securely cap the vials and place them on a mechanical shaker. Agitate the vials for a sufficient time (typically 1-2 hours) to ensure that partitioning equilibrium is reached.

- After shaking, allow the vials to stand undisturbed to permit phase separation. Centrifugation at a low speed can be employed to facilitate a clean separation of the two layers.

- Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

- Quantify the concentration of this compound in each aliquot using a validated analytical method.

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

1. Materials and Reagents:

- This compound

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

- High-purity water (degassed to remove CO2)

- Potentiometer with a calibrated pH electrode

- Stir plate and magnetic stir bar

- Burette

2. Protocol:

- Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water. A co-solvent may be used if the compound has low aqueous solubility.

- Place the solution in a thermostatted vessel on a stir plate and immerse the calibrated pH electrode.

- Begin stirring the solution to ensure homogeneity.

- Titrate the solution with the standardized HCl solution, adding small, precise increments.

- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

- Continue the titration well past the equivalence point.

- The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the molecule are equal. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

This comprehensive approach, combining in silico prediction with robust experimental validation, provides a solid foundation for advancing this compound through the drug discovery and development process. The determined lipophilicity and pKa values are essential for building structure-activity relationships (SAR) and for the rational design of future analogs with optimized pharmacokinetic properties.

Spectroscopic Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 2-(4-(Trifluoromethyl)phenyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes representative data from the closely related analog, 2-phenylmorpholine, to illustrate the expected spectroscopic characteristics. The methodologies and principles described herein are broadly applicable to the analysis of related 2-aryl-morpholine derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the known data for 2-phenylmorpholine and general knowledge of the influence of a trifluoromethyl group on spectroscopic properties.

Table 1: Representative ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H (ortho to morpholine) | ~7.6 | d | The electron-withdrawing trifluoromethyl group will shift these protons downfield compared to 2-phenylmorpholine. |

| Aromatic H (meta to morpholine) | ~7.5 | d | |

| Morpholine H-2 | 4.5 - 4.7 | dd | Benzylic proton, coupled to H-3 protons. |

| Morpholine H-6eq | 4.0 - 4.2 | m | |

| Morpholine H-3ax | 3.8 - 4.0 | m | |

| Morpholine H-5eq | 3.2 - 3.4 | m | |

| Morpholine H-6ax | 3.0 - 3.2 | m | |

| Morpholine H-3eq | 2.9 - 3.1 | m | |

| Morpholine H-5ax | 2.7 - 2.9 | m | |

| Morpholine N-H | Variable | br s | Chemical shift is dependent on solvent and concentration. |

Table 2: Representative ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C (C-F) | 120 - 135 (q) | Carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. |

| Aromatic C (ipso) | 140 - 145 | |

| Aromatic C (para) | ~130 | |

| Aromatic C (ortho) | ~128 | |

| Aromatic C (meta) | ~126 (q) | Meta carbons will show a small quartet due to coupling with the CF₃ group. |

| Trifluoromethyl C | ~124 (q) | Large one-bond C-F coupling constant. |

| Morpholine C-2 | 75 - 80 | |

| Morpholine C-6 | 69 - 72 | |

| Morpholine C-3 | 50 - 55 | |

| Morpholine C-5 | 45 - 50 |

Table 3: Representative FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3300 - 3400 | N-H Stretch | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2980 | Aliphatic C-H Stretch | Strong |

| 1600 - 1620 | Aromatic C=C Stretch | Medium |

| 1300 - 1350 | C-F Stretch (CF₃) | Strong |

| 1100 - 1300 | C-N Stretch | Medium-Strong |

| 1050 - 1150 | C-O-C Stretch | Strong |

Table 4: Representative Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| [M]+ | Molecular Ion | Expected to be observable. |

| [M-H]+ | Loss of a hydrogen atom | |

| [M-CH₂O]+ | Loss of formaldehyde from the morpholine ring | Common fragmentation pathway for morpholines. |

| [C₇H₄F₃]+ | Tropylium-like ion containing the trifluoromethylphenyl group | Aromatic fragment. |

| [C₄H₈NO]+ | Morpholine ring fragment |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument: A high-field NMR spectrometer with a carbon-sensitive probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Typically 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is usually necessary to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Reference the spectrum to the deuterated solvent signal.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: An FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

-

Analysis: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and typically provides detailed fragmentation patterns useful for structural elucidation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualizations

Experimental Workflow

Potential Signaling Pathway

Phenylmorpholine derivatives are known to act as monoamine releasing agents, particularly as norepinephrine-dopamine releasing agents (NDRAs). The following diagram illustrates the general mechanism of action of an NDRA at a dopaminergic synapse. A similar mechanism applies to noradrenergic synapses.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-(4-(Trluoromethyl)phenyl)morpholine Derivatives for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, derivatization, and preliminary anticancer evaluation of 2-(4-(trifluoromethyl)phenyl)morpholine derivatives. This class of compounds has shown promise as potent inhibitors of key oncogenic signaling pathways, making them attractive candidates for further investigation in cancer drug discovery.

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties. The incorporation of a 4-(trifluoromethyl)phenyl group at the 2-position of the morpholine ring has been identified as a key structural feature for enhancing anticancer activity. These compounds often exert their effects by targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis in cancer cells.

This document outlines the synthetic protocols for the parent compound and its subsequent derivatization, methods for evaluating anticancer activity, and a summary of reported biological data.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| AK-13 | Quinazoline derivative | A549 (Lung) | >20 |

| MCF-7 (Breast) | >20 | ||

| SHSY-5Y (Neuroblastoma) | >20 | ||

| Compound 10e | Tetrahydroquinoline derivative | A549 (Lung) | 0.033 ± 0.003 |

| MCF-7 (Breast) | Not specified | ||

| MDA-MB-231 (Breast) | 0.63 ± 0.02 |

Note: The data presented is a compilation from various research articles and serves as a reference for the potential anticancer activity of this class of compounds. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol describes a general method for the synthesis of the parent 2-aryl-morpholine scaffold, adapted for the specific target compound.

Materials:

-

2-(4-(Trifluoromethyl)phenyl)oxirane

-

Ethanolamine

-

Anhydrous Toluene

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a solution of 2-(4-(trifluoromethyl)phenyl)oxirane (1.0 eq) in anhydrous toluene, add ethanolamine (1.2 eq).

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

-

Stir the reaction mixture at 80°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation of this compound

This protocol details the introduction of an alkyl group at the morpholine nitrogen.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (ACN)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add the desired alkyl halide (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated product.

-

Purify by column chromatography if necessary.

Protocol 3: N-Acylation of this compound

This protocol describes the addition of an acyl group to the morpholine nitrogen.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of this compound derivatives and a general workflow for their synthesis and evaluation.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: Intrinsic Apoptosis Pathway Induction.

Application Notes and Protocols: Investigating the Effects of 2-(4-(Trifluoromethyl)phenyl)morpholine in the HepG2 Human Liver Cancer Cell Line

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The HepG2 cell line, derived from a human hepatoblastoma, is a widely used in vitro model for studying HCC due to its well-differentiated and immortalized nature.[1][2] This document provides detailed protocols for investigating the potential anti-cancer effects of the novel compound, 2-(4-(Trifluoromethyl)phenyl)morpholine, on the HepG2 cell line. The methodologies described herein cover essential assays for assessing cell viability, apoptosis, and the underlying molecular mechanisms through protein and gene expression analysis. While specific data for this compound is not yet established, this guide offers a comprehensive framework for its evaluation.

Data Presentation

The following tables are presented as templates to illustrate how quantitative data for this compound could be structured and summarized.

Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)

| Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.0 |

| 10 | 88 ± 4.5 |

| 25 | 72 ± 3.8 |

| 50 | 51 ± 2.9 |

| 100 | 30 ± 2.2 |

| IC50 (µM) | ~50 |

This data is hypothetical and for illustrative purposes only.

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

| Concentration (µM) | Percentage of Apoptotic Cells (%) after 48h (Mean ± SD) |

| 0 (Vehicle Control) | 4.5 ± 0.7 |

| 25 | 15.2 ± 1.5 |

| 50 | 35.8 ± 2.1 |

| 100 | 60.1 ± 3.4 |

This data is hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins (Western Blot Densitometry)

| Protein | Relative Expression Level (Fold Change vs. Control) at 50 µM |

| Bax | 2.5 |

| Bcl-2 | 0.4 |

| Cleaved Caspase-3 | 3.1 |

| p21 | 2.8 |

| Cyclin D1 | 0.5 |

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

HepG2 Cell Culture

-

Cell Line: HepG2 (human hepatoblastoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Subculturing: When cells reach approximately 80% confluency, detach them using a trypsin-EDTA solution.[4]

-

Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[5]

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for 48 hours.[5]

-

Add MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., isopropanol).[5]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.[3]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[3]

-

Procedure:

-

Seed HepG2 cells in 6-well plates and treat with the compound for 48 hours.

-

Harvest cells by trypsinization and wash with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

-